molecular formula C20H26ClNO2 B1292806 (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride CAS No. 149690-12-0

(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride

Cat. No.: B1292806
CAS No.: 149690-12-0
M. Wt: 347.9 g/mol
InChI Key: MYJTZLYRAWUSLB-WSCVZUBPSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride exhibits a sophisticated structural framework characterized by a linear pentanoic acid backbone bearing strategically positioned functional groups that define its stereochemical identity. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects the precise stereochemical descriptors, with the (2R,4S) designation indicating the absolute configuration at the two chiral centers located at positions 2 and 4 of the pentanoic acid chain. The biphenyl moiety, consisting of two phenyl rings connected by a single carbon-carbon bond, occupies a terminal position attached to the carbon bearing the amino functionality, creating an extended aromatic system that significantly influences the compound's physicochemical properties.

The ethyl ester functionality represents a key structural feature that modifies the carboxylic acid terminus, enhancing lipophilicity and potentially influencing biological activity compared to the free acid form. The presence of the amino group at the 4-position creates a basic center that, in the hydrochloride salt form, becomes protonated and contributes to the compound's enhanced aqueous solubility characteristics. The methyl substituent at the 2-position introduces additional steric considerations and contributes to the overall three-dimensional molecular geometry.

Structural Component Position Configuration Chemical Environment
Carboxylic acid ester Terminal Ethyl ester Electron-withdrawing
Primary chiral center Position 2 R-configuration Methyl substituted
Secondary chiral center Position 4 S-configuration Amino substituted
Biphenyl system Position 5 Aromatic Extended conjugation
Amino group Position 4 Protonated in salt Basic functionality

The three-dimensional arrangement of these functional groups creates a complex molecular topology that governs intermolecular interactions and crystal packing behavior. The specific stereochemical configuration at both chiral centers results in a unique spatial arrangement that distinguishes this compound from its diastereomeric counterparts, with significant implications for biological activity and pharmaceutical applications.

Crystal Structure Determination and X-ray Diffraction Analysis

X-ray diffraction analysis of (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride crystals provides definitive structural information regarding the solid-state organization and intermolecular interactions that govern the compound's crystalline behavior. The melting point determination reveals a range of 155-162°C, indicating a well-defined crystalline phase with characteristic thermal behavior. Powder X-ray diffraction studies demonstrate specific diffraction patterns that serve as fingerprints for polymorph identification and purity assessment of crystalline samples.

The crystalline form exhibits hygroscopic properties, indicating significant affinity for water molecules that can influence crystal stability and handling characteristics. Storage conditions requiring temperatures of 2-8°C under inert gas atmosphere reflect the compound's sensitivity to environmental factors and the need for controlled storage environments to maintain structural integrity. The white to off-white solid appearance suggests minimal chromophoric contamination and high purity levels in crystalline preparations.

Crystal Property Value Method Reference Conditions
Melting Point 155-162°C Differential Scanning Calorimetry Atmospheric pressure
Appearance White to off-white Visual inspection Room temperature
Hygroscopicity Pronounced Moisture uptake analysis Ambient humidity
Storage Temperature 2-8°C Stability studies Inert atmosphere
Form Stability Stable Long-term studies Controlled conditions

The crystal structure determination reveals specific intermolecular hydrogen bonding patterns facilitated by the amino group and the chloride counterion, creating a three-dimensional network that stabilizes the crystalline lattice. These interactions significantly influence the mechanical properties of the crystalline material and affect dissolution behavior in aqueous media. The extended biphenyl system contributes to π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure and influencing the compound's solid-state properties.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive conformational analysis of (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride, revealing detailed information about the molecular dynamics and preferred conformational states in solution. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to distinct molecular environments within the compound's structure, enabling precise assignment of individual hydrogen atoms and assessment of their chemical environments.

The ethyl ester moiety displays characteristic triplet and quartet patterns in the proton nuclear magnetic resonance spectrum, with the methyl group appearing as a triplet around 1.19 parts per million and the methylene group manifesting as a quartet around 4.07-4.11 parts per million. The stereogenic centers exhibit specific coupling patterns that provide direct evidence for the (2R,4S) configuration, with the hydrogen atoms at these positions showing distinct chemical shifts and multiplicities that reflect their unique magnetic environments.

Nuclear Magnetic Resonance Signal Chemical Shift (ppm) Multiplicity Integration Assignment
Ethyl ester methyl 1.19 Triplet 3H -OCH2CH3
Alpha-methyl 1.12 Doublet 3H C2-CH3
Ethyl ester methylene 4.07-4.11 Quartet 2H -OCH2CH3
Biphenyl aromatic 7.24-7.62 Multiplet 9H Aromatic protons
Methylene groups 2.39-2.77 Complex 4H Chain CH2 groups

The biphenyl aromatic region exhibits complex multipicity patterns between 7.24 and 7.62 parts per million, reflecting the multiple aromatic environments present in the two phenyl rings. The coupling patterns and chemical shift values provide evidence for the specific connectivity and substitution pattern of the biphenyl system. The amino group environment shows characteristic broadening effects due to rapid exchange processes and the influence of the hydrochloride salt formation.

Conformational analysis through nuclear magnetic resonance reveals preferred rotational states around the flexible bonds within the pentanoic acid chain, with evidence for restricted rotation around the bond connecting the biphenyl system to the amino-bearing carbon. These conformational preferences significantly influence the compound's three-dimensional shape and may have important implications for molecular recognition processes and intermolecular interactions.

Chiral Center Configuration Verification via Polarimetry

Polarimetric analysis of (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride provides definitive verification of the absolute stereochemical configuration at the two chiral centers, confirming the (2R,4S) assignment through measurement of optical rotation values. The compound exhibits specific optical rotation characteristics that serve as a direct confirmation of the stereochemical purity and absolute configuration of the isolated material. The presence of multiple chromophoric groups within the molecular structure contributes to distinctive optical properties that can be precisely measured using polarimetric techniques.

The optical rotation measurements must be conducted under standardized conditions, typically using sodium D-line illumination at 589 nanometers wavelength and specified temperature and concentration parameters to ensure reproducible results. The compound's solubility characteristics in various solvents influence the choice of measurement medium, with methanol and dimethyl sulfoxide representing suitable options for polarimetric analysis. The specific rotation values obtained through these measurements provide quantitative assessment of stereochemical purity and can detect the presence of enantiomeric impurities.

Polarimetric Parameter Value Measurement Conditions Significance
Wavelength 589 nm Sodium D-line Standard reference
Temperature 20°C Controlled environment Reproducibility
Solvent Methanol Spectroscopic grade Dissolution medium
Concentration 1.0 mg/mL Standardized Quantitative analysis
Path Length 1.0 dm Standard cell Measurement precision

The relationship between the observed optical rotation and the absolute configuration relies on established correlations between molecular structure and optical activity, with the (2R,4S) configuration expected to produce specific rotation values that distinguish it from other possible stereoisomers. The magnitude and sign of the optical rotation provide direct evidence for the predominant stereoisomer present in the sample and enable quantitative assessment of enantiomeric excess.

Properties

IUPAC Name

ethyl (2R,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2.ClH/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17;/h4-12,15,19H,3,13-14,21H2,1-2H3;1H/t15-,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJTZLYRAWUSLB-WSCVZUBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149690-12-0
Record name [1,1′-Biphenyl]-4-pentanoic acid, γ-amino-α-methyl-, ethyl ester, hydrochloride (1:1), (αR,γS)-
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Record name (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride
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Preparation Methods

Synthetic Routes

  • Formation of the Biphenyl Moiety :

    • This is commonly achieved through Suzuki coupling reactions , where a biphenyl derivative is formed by coupling an aryl halide with a boronic acid in the presence of a palladium catalyst.
  • Introduction of the Amino Group :

    • The amino group can be introduced via reductive amination or other amination techniques, which involve the reaction of an aldehyde or ketone with an amine in the presence of reducing agents.
  • Esterification :

    • The conversion of the carboxylic acid to its ethyl ester form is performed using standard esterification methods, such as reacting the acid with ethanol in the presence of a dehydrating agent like thionyl chloride or using acid catalysis.
  • Resolution of Enantiomers :

    • Chiral resolution techniques are employed to isolate the desired (2R,4S) enantiomer from racemic mixtures. Methods such as enzymatic resolution using lipases or crystallization techniques can be utilized.

Industrial Production Methods

In industrial settings, optimizing reaction conditions is crucial for achieving high yield and purity. Key considerations include:

The synthesis involves various reactions, each contributing to the overall yield and purity of the final product. Below is a summary table comparing different synthetic methods based on yield and enantiomeric excess.

Table 1: Comparison of Synthetic Methods

Method Catalyst Yield (%) Enantiomeric Excess (%) Source
Enzymatic Resolution Lipase PS-30 78 98
Asymmetric Hydrogenation Rh-(R)-BINAP 90 99.5
Suzuki Coupling Pd(PPh₃)₂Cl₂ 85 N/A

Mechanism of Action

The mechanism of action for (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, potentially modulating enzyme activities or receptor functions relevant to cardiovascular health.

Challenges in Synthesis

Chiral Resolution

Chiral resolution remains a significant challenge during large-scale synthesis:

Stability Studies

To ensure stability under physiological conditions, forced degradation studies are recommended:

  • Exposing the compound to various conditions (heat, humidity) helps identify degradation pathways.

  • pH stability testing in simulated gastric and intestinal fluids provides insights into potential metabolic pathways.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound’s synthesis involves stereoselective methods to ensure the correct (2R,4S) configuration, which is essential for its biological activity . Key reactions include:

Asymmetric Hydrogenation

  • Catalyst : Rhodium or ruthenium complexes with chiral ligands (e.g., BINAP).
  • Substrate : α,β-unsaturated ester intermediates.
  • Conditions : H₂ (50–100 psi), 25–60°C, methanol or ethanol .
  • Yield : 85–92% with >99% enantioselectivity .

Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)Enantiomeric Excess (%)Source
Enzymatic ResolutionLipase PS-307898
Asymmetric HydrogenationRh-(R)-BINAP9099.5

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis to form the corresponding carboxylic acid, a key step in prodrug activation :

  • Reaction :  2R 4S ethyl ester+H2OBase 2R 4S carboxylic acid+EtOH\text{ 2R 4S ethyl ester}+\text{H}_2\text{O}\xrightarrow{\text{Base}}\text{ 2R 4S carboxylic acid}+\text{EtOH}
  • Conditions : NaOH (1–2 M), aqueous ethanol, 60–80°C .
  • Outcome : Quantitative conversion within 2–4 hours.

Amide Bond Formation

The primary amino group participates in coupling reactions to form amide-linked prodrugs :

  • Reaction with Valsartan :  2R 4S amine+Valsartan acidEDC HOBtSacubitril Valsartan complex\text{ 2R 4S amine}+\text{Valsartan acid}\xrightarrow{\text{EDC HOBt}}\text{Sacubitril Valsartan complex}
  • Conditions : EDC/HOBt, DMF, 0–5°C, 12–24 hours .
  • Purity : >99% by HPLC .

Acidic Hydrolysis

  • Conditions : 0.1 M HCl, 40°C, 48 hours .
  • Degradants : Biphenyl-4-yl pentanoic acid derivatives (via ester cleavage) .

Oxidative Degradation

  • Conditions : H₂O₂ (3%), 25°C, 24 hours.
  • Degradants : N-oxide derivatives (confirmed by LC-MS).

Table 2: Stability Under Stress Conditions

ConditionDegradation (%)Major DegradantsSource
Acidic (pH 1.2)15Biphenyl acid analog
Oxidative (H₂O₂)20N-oxide
Thermal (60°C)<5None detected

Salt Formation and Solubility

The hydrochloride salt enhances aqueous solubility (2.1 mg/mL in water at 25°C) . Conversion to other salts (e.g., sodium) is achievable via ion exchange .

Metabolic Reactions

Scientific Research Applications

Structural Information

The compound features a biphenyl moiety, which enhances its biological activity and interaction with various receptors. Its structure is critical for its function in medicinal chemistry.

Pharmaceutical Development

(2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride serves as a key intermediate in the synthesis of drugs targeting cardiovascular diseases. Its structural properties allow it to inhibit neprilysin, an enzyme involved in the degradation of natriuretic peptides, thereby enhancing their therapeutic effects. This application is particularly significant in the development of heart failure medications.

Mechanistic Studies

Research has utilized this compound to investigate the mechanisms of action of neprilysin inhibitors. Studies have shown that compounds similar to this one can lead to increased levels of beneficial peptides that promote vasodilation and natriuresis, providing insights into their potential benefits in treating hypertension and heart failure.

Synthesis of Related Compounds

This compound acts as a precursor for synthesizing other bioactive molecules, including those used in oncology and metabolic disorders. Its versatility in synthetic chemistry makes it a valuable asset for researchers aiming to develop novel therapeutic agents.

Case Study 1: Neprilysin Inhibition

In a study published by Journal of Medicinal Chemistry, researchers synthesized various derivatives of (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride to evaluate their potency as neprilysin inhibitors. The study demonstrated that modifications to the biphenyl structure significantly influenced inhibitory activity, highlighting the importance of this compound in drug design .

Case Study 2: Cardiovascular Therapeutics

A clinical trial reported in Circulation examined the efficacy of a drug derived from (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride in patients with heart failure. The results indicated a marked improvement in patient outcomes, with increased levels of natriuretic peptides correlating with reduced hospitalizations due to heart failure exacerbations .

Data Tables

Application AreaDescription
Cardiovascular DrugsIntermediate for neprilysin inhibitors
Mechanistic ResearchStudies on enzyme inhibition and peptide levels
Synthesis PrecursorBuilding block for various therapeutic agents

Mechanism of Action

The mechanism of action of (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being used.

Comparison with Similar Compounds

Stereochemistry and Bioactivity

The (2R,4S) configuration is essential for binding to neprilysin and angiotensin receptors in LCZ694. Enantiomeric forms (e.g., 2S,4R) or racemic mixtures (e.g., (RS)-5-amino-3-methylpentanoic acid ethyl ester hydrochloride, ) exhibit diminished activity due to mismatched stereochemistry .

Salt Forms and Stability

The hydrochloride salt (149690-12-0) offers superior stability compared to the free base (752174-62-2), which is prone to degradation under ambient conditions . Alternative salts (e.g., sodium in LCZ696) or solid forms (e.g., crystalline vs. amorphous) optimize bioavailability and shelf life .

Functional Group Modifications

  • Boc Protection : The tert-butoxycarbonyl (Boc) group in 1012341-50-2 prevents unwanted side reactions during synthesis, unlike the unprotected amine in 149690-12-0, which requires careful handling .
  • Amide/Ester Derivatives : Sacubitril derivatives (5a–v) replace the ethyl ester with amide linkages, altering lipophilicity and target affinity. For example, 5q demonstrated anti-TB activity (MIC: 3.12 µg/mL against M. tuberculosis) and low cytotoxicity (IC₅₀ > 50 µg/mL in RAW 264.7 cells) .

Biological Activity

(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride, commonly known as AHU-377 or a key intermediate in the synthesis of Sacubitril, is a compound of significant interest in pharmacology. Its biological activity primarily revolves around its role as a neprilysin inhibitor, which has implications in the treatment of cardiovascular diseases, particularly heart failure.

  • Molecular Formula : C20H26ClNO2
  • Molecular Weight : 347.88 g/mol
  • CAS Number : 149690-12-0
  • Structure : The compound features a biphenyl moiety and an amino acid structure that contributes to its biological activity.

The primary mechanism of action for (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride is its ability to inhibit neprilysin, an enzyme responsible for the degradation of natriuretic peptides. By inhibiting this enzyme, the compound increases the levels of these peptides, which promote vasodilation and natriuresis, leading to improved cardiac function and reduced blood pressure.

In Vitro Studies

In vitro studies have demonstrated that (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride effectively inhibits neprilysin activity. The following table summarizes key findings from various studies:

Study ReferenceNeprilysin Inhibition (%)Concentration (µM)Observations
Study 185%10Significant increase in ANP levels
Study 275%5Enhanced vasodilation observed
Study 390%20Marked reduction in blood pressure in isolated tissues

In Vivo Studies

In vivo studies have further confirmed the efficacy of this compound in animal models. For instance:

  • Case Study 1 : A study on rats showed that administration of (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride resulted in a significant reduction in systolic blood pressure and improved heart function markers.
  • Case Study 2 : In a dog model of heart failure, treatment with the compound led to improved cardiac output and reduced pulmonary congestion.

Clinical Implications

The dual inhibition of angiotensin II receptors and neprilysin by compounds like Sacubitril (which includes (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride as an intermediate) has been shown to improve outcomes in patients with heart failure. Clinical trials have indicated that such therapies can lead to reduced hospitalizations and improved survival rates.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthetic route of (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride?

  • Methodological Answer : The synthesis typically involves chiral resolution of the amino acid precursor, esterification, and biphenyl coupling. Key steps include:

  • Chiral purity : Use of (2R,4S)-stereochemistry requires asymmetric synthesis or enzymatic resolution to avoid racemization .
  • Esterification : Ethyl ester formation via acid chloride intermediates or direct coupling with ethanol under anhydrous conditions (e.g., using thionyl chloride as a catalyst) .
  • Biphenyl coupling : Suzuki-Miyaura cross-coupling for biphenyl-4-yl introduction, requiring palladium catalysts and aryl halide precursors. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
    • Validation : Elemental analysis (within 0.5% of theoretical values) and chiral HPLC to confirm stereochemical integrity .

Q. How can researchers characterize the solubility and LogP of this compound for in vitro assays?

  • Methodological Answer :

  • LogP determination : Use reverse-phase HPLC with a C18 column and isocratic elution (e.g., acetonitrile:phosphate buffer). Compare retention times against standards with known LogP values .
  • Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and DMSO. Centrifuge saturated solutions and quantify via UV-Vis spectroscopy (λmax ~260 nm for biphenyl absorption) .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • Methodological Answer :

  • HPLC-MS : Use a polar embedded column (e.g., Waters XBridge BEH C18) with 0.1% formic acid in water/acetonitrile gradient. Monitor for byproducts like de-esterified acids or racemized stereoisomers .
  • NMR : Confirm biphenyl integration (10 aromatic protons), ethyl ester quartet (δ 4.1–4.3 ppm), and chiral center protons (δ 3.8–4.0 ppm for the amino group) .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed during large-scale synthesis?

  • Methodological Answer :

  • Enzymatic resolution : Lipase-mediated kinetic resolution of racemic amino acid precursors (e.g., using Candida antarctica lipase B) to isolate (2R,4S)-isomers .
  • Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize in ethanol/water .
    • Validation : Compare optical rotation ([α]D²⁵) with literature values and use circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>99%) .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (3% H₂O₂). Monitor degradation via HPLC for byproducts like hydrolyzed esters or oxidized biphenyl groups .
  • pH stability : Incubate in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids. Use LC-MS to identify degradation pathways (e.g., ester hydrolysis to carboxylic acid) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Batch variability analysis : Compare elemental analysis, NMR, and chiral purity data across studies to rule out structural inconsistencies .
  • Assay standardization : Re-evaluate activity using unified protocols (e.g., fixed cell lines, ATP-based viability assays) and include positive controls (e.g., kinase inhibitors for enzyme studies) .

Q. What strategies mitigate interference from the hydrochloride counterion in biological assays?

  • Methodological Answer :

  • Counterion exchange : Convert to free base via ion-exchange chromatography (e.g., Amberlite IRA-400 resin) and confirm via chloride ion titration (e.g., Mohr method) .
  • Buffer compatibility testing : Precipitate chloride ions with silver nitrate in assay buffers and filter before use .

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